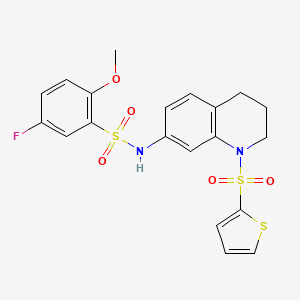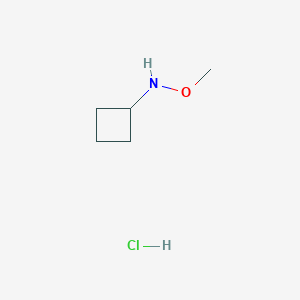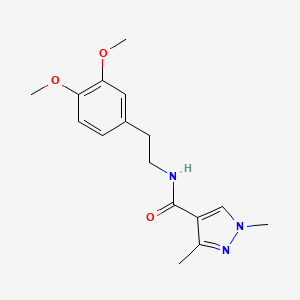
N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a carboxamide group and a 3,4-dimethoxyphenethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a carboxamide group, and a 3,4-dimethoxyphenethyl group. The exact spatial arrangement of these groups could significantly impact the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring might undergo reactions typical of aromatic compounds, while the carboxamide group could participate in various acid-base or nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Scientific Research
Synthesis and Applications of Pyrazole Heterocycles
Pyrazole derivatives are recognized for their significant role as pharmacophores in various biologically active compounds, highlighting their importance in both combinatorial and medicinal chemistry. These compounds exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Recent advancements in synthesis techniques have expanded the utility of pyrazole derivatives in creating heterocyclic systems with potential biological applications (A. M. Dar & Shamsuzzaman, 2015).
Recent Advances in Pyrazoline Derivatives for Therapeutic Applications
Research on pyrazoline derivatives, closely related to pyrazoles, has identified a broad spectrum of pharmacological effects. These effects include antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. Pyrazoline derivatives have been synthesized and patented for these purposes, indicating ongoing interest and the potential for new drug development (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Significance of Pyrazoline and Pyrazole Derivatives in Drug Development
Both pyrazoline and pyrazole derivatives are highlighted for their contributions to new drug development. These compounds are explored for their varied pharmacological properties, including antiviral, analgesic, anti-inflammatory, and antitumor activities. The diverse applications of these derivatives in medicinal chemistry underline their importance as key scaffolds for developing new therapeutic agents (Kavita Rana, Salahuddin, & J. Sahu, 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, tjn-331, is known to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a cytokine involved in cell differentiation, embryogenesis, and development .
Mode of Action
Based on the action of the structurally similar compound tjn-331, it may act by suppressing the production of tgf-β1 . This could potentially lead to a decrease in the proliferation of certain cells, such as those in the renal mesangial area .
Biochemical Pathways
Given the potential inhibition of tgf-β1, it could impact pathways related to cell proliferation and differentiation .
Result of Action
Based on the action of the structurally similar compound tjn-331, it may prevent increases in the mesangial matrix index and the number of nuclei per glomerular cross-section .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-13(10-19(2)18-11)16(20)17-8-7-12-5-6-14(21-3)15(9-12)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHRVJDUITXKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
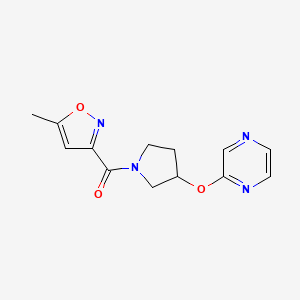

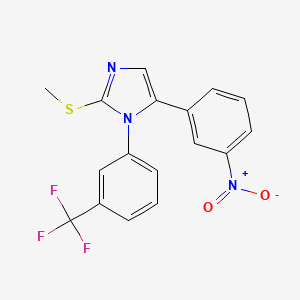
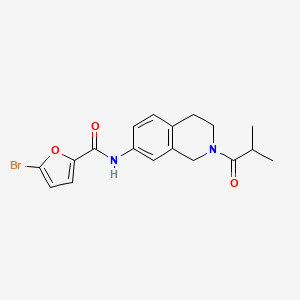
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)
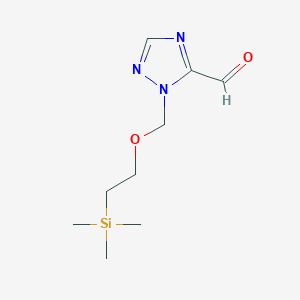

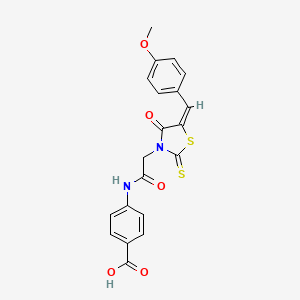
![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)

